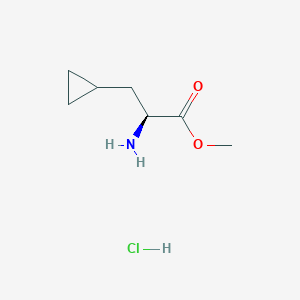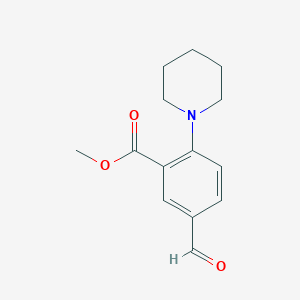
5-氧代-5,6-二氢-1,6-萘啶-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1354555-25-1 . Its IUPAC name is 5-hydroxy-1,6-naphthyridine-2-carboxylic acid . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives, which include 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid, have been extensively studied . The synthesis strategies involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular weight of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is 190.16 . The InChI code for this compound is 1S/C9H6N2O3/c12-8-5-1-2-7 (9 (13)14)11-6 (5)3-4-10-8/h1-4H, (H,10,12) (H,13,14) .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives, including 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid, has been explored with various reagents . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and can have their side chains modified .Physical and Chemical Properties Analysis
5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is a powder that is stored at room temperature .科学研究应用
抗癌特性
包括“5-氧代-5,6-二氢-1,6-萘啶-2-羧酸”在内的1,6-萘啶类化合物已被发现具有抗癌特性 . 它们对不同的癌细胞系进行了研究 . 结构-活性关系 (SAR) 以及分子建模研究已被用于将抗癌活性与1,6-萘啶类化合物相关联 .
抗HIV活性
1,6-萘啶类化合物也被发现具有抗人免疫缺陷病毒 (HIV) 特性 . 这使它们成为开发新型抗病毒药物的潜在候选者。
抗菌特性
这些化合物表现出抗菌活性 , 这可能对开发新型抗生素或其他类型的抗菌剂有所帮助。
止痛特性
1,6-萘啶类化合物已被发现具有止痛特性 . 这可能导致开发新型止痛药物。
抗炎特性
这些化合物也被发现具有抗炎特性 , 这可能有助于治疗各种炎症状况。
抗氧化特性
1,6-萘啶类化合物已被发现具有抗氧化活性 . 抗氧化剂是可以防止或减缓由自由基引起的细胞损伤的物质,自由基是人体对环境和其他压力产生的反应中产生的不稳定分子。
在酰胺合成中的应用
通过将2-甲基烟酸芳基酰胺与苯甲醛缩合,获得了2-苯乙烯烟酸的取代酰胺 . 当这些化合物在聚磷酸中加热时,它们会环化生成5-氧代-5,6,7,8-四氢-1,6-萘啶衍生物 .
在PARP抑制剂中的应用
聚ADP-核糖聚合酶 (PARP) 抑制剂已在肿瘤学中获得监管批准,用于包括BRCA突变在内的同源重组修复缺陷肿瘤 . “5-氧代-5,6-二氢-1,6-萘啶-2-羧酸”可能被用于开发这些抑制剂。
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用机制
Target of Action
It is known that 1,6-naphthyridines, the class of compounds to which this molecule belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
The mode of action of 1,6-naphthyridines is generally attributed to their ability to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of activities associated with 1,6-naphthyridines, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the broad range of pharmacological activities associated with 1,6-naphthyridines, it can be inferred that this compound could have multiple effects at the molecular and cellular levels .
生化分析
Biochemical Properties
5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and transcription. By binding to the active site of these enzymes, 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid can disrupt their normal function, leading to the inhibition of cell proliferation . Additionally, this compound interacts with proteins involved in cell signaling pathways, further influencing cellular processes.
Cellular Effects
The effects of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. Furthermore, 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of topoisomerases, which prevents the unwinding of DNA necessary for replication and transcription. This compound also binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that result in changes in gene expression . Additionally, 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid can inhibit the activity of certain kinases, further affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is involved in several metabolic pathways. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can have different biological activities and contribute to the overall effects of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid . Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites, further influencing cellular processes.
Transport and Distribution
Within cells and tissues, 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is transported and distributed through various mechanisms. This compound can be taken up by cells via specific transporters and binding proteins, which facilitate its entry into the cytoplasm. Once inside the cell, 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid can localize to different cellular compartments, depending on its interactions with other biomolecules . These transport and distribution mechanisms are crucial for the compound’s biological activity.
Subcellular Localization
The subcellular localization of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid plays a significant role in its activity and function. This compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria. The localization of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid involves the condensation of 2-cyanopyridine with malonic acid followed by decarboxylation and oxidation.", "Starting Materials": [ "2-cyanopyridine", "malonic acid", "sodium ethoxide", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-cyanopyridine with malonic acid in the presence of sodium ethoxide to form 5-cyano-4,5-dihydro-2-methyl-1,3-thiazole-4-carboxylic acid.", "Step 2: Decarboxylation of the intermediate product in the presence of sodium hydroxide to form 5-cyano-4,5-dihydro-2-methyl-1,3-thiazole.", "Step 3: Oxidation of the intermediate product with hydrogen peroxide to form 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid." ] } | |
CAS 编号 |
1354555-25-1 |
分子式 |
C9H6N2O3 |
分子量 |
190.16 g/mol |
IUPAC 名称 |
5-oxo-6H-1,6-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-1-2-7(9(13)14)11-6(5)3-4-10-8/h1-4H,(H,10,12)(H,13,14) |
InChI 键 |
LHEFMWJEBKLQGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC2=C1C(=O)NC=C2)C(=O)O |
规范 SMILES |
C1=CC(=NC2=C1C(=O)NC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


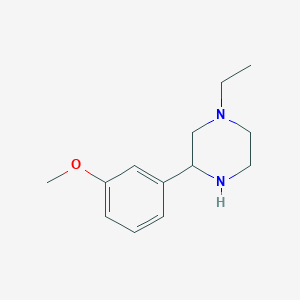
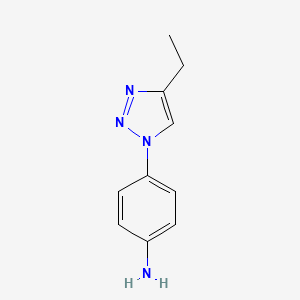
![{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1456281.png)

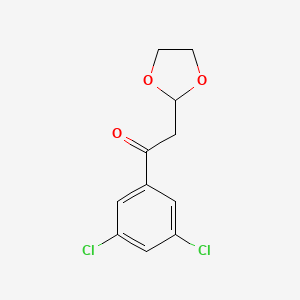
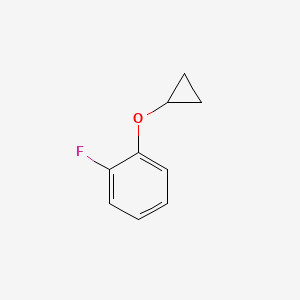

![tert-Butyl 4-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1456288.png)
![N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1456290.png)



